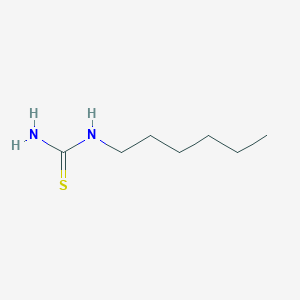

1-Hexyl-2-thiourea

Beschreibung

BenchChem offers high-quality 1-Hexyl-2-thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hexyl-2-thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

hexylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2S/c1-2-3-4-5-6-9-7(8)10/h2-6H2,1H3,(H3,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYQWQCDUHNQLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365236 |

Source

|

| Record name | 1-Hexyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21071-27-2 |

Source

|

| Record name | 1-Hexyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Hexyl-2-thiourea from Hexylamine

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

This document provides an in-depth, technical guide for the synthesis of 1-hexyl-2-thiourea, a valuable building block in medicinal chemistry and materials science. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, offering field-proven insights to ensure a successful and reproducible synthesis.

Strategic Overview: The Importance and Synthetic Approach

Thiourea derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide spectrum of biological activities. 1-Hexyl-2-thiourea, an N-mono-substituted thiourea, serves as a key intermediate for more complex molecular architectures and is itself a subject of research. Its synthesis from hexylamine is a fundamental transformation, best accomplished through the reaction with an isothiocyanate.

While direct reaction with simple isothiocyanates is possible, a more robust and high-yielding strategy involves a one-pot, two-step process utilizing benzoyl isothiocyanate. This method, established in classical organic synthesis, offers excellent control and produces a clean product.[1] The overall workflow is depicted below.

Caption: Detailed reaction mechanism for the two-step synthesis.

A Self-Validating Experimental Protocol

This protocol is designed to be robust and provide clear checkpoints for success.

Requisite Materials and Reagents

| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Recommended Purity | Example Supplier |

| Hexylamine | C₆H₁₅N | 101.19 | ≥99% | Sigma-Aldrich |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | ≥99% | Alfa Aesar |

| Ammonium Thiocyanate | NH₄SCN | 76.12 | ≥98.5% | Fisher Scientific |

| Acetone | C₃H₆O | 58.08 | Anhydrous, ACS Grade | VWR |

| Sodium Hydroxide | NaOH | 40.00 | ≥97%, pellets | EMD Millipore |

| Ethanol | C₂H₅OH | 46.07 | 200 proof | Decon Labs |

| Deionized Water | H₂O | 18.02 | >18 MΩ·cm | In-house |

Step-by-Step Synthesis Procedure

Step 1: In Situ Generation of Benzoyl Isothiocyanate

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ammonium thiocyanate (7.61 g, 0.1 mol) and anhydrous acetone (100 mL).

-

Stir the suspension at room temperature until the ammonium thiocyanate is fully dissolved.

-

In a dropwise manner, add benzoyl chloride (11.6 mL, 0.1 mol) to the stirring solution. An exothermic reaction will occur, and a white precipitate of ammonium chloride will form.

-

After the addition is complete, heat the mixture to a gentle reflux for 15 minutes to ensure complete formation of the benzoyl isothiocyanate.

Step 2: Formation of the Intermediate

-

Cool the reaction mixture to room temperature.

-

Slowly add hexylamine (13.2 mL, 0.1 mol) dropwise to the reaction mixture. A mild exotherm may be observed.

-

Stir the mixture at room temperature for 1 hour. The reaction can be monitored by Thin Layer Chromatography (TLC) [Eluent: 4:1 Hexanes/Ethyl Acetate].

Step 3: Hydrolysis and Isolation

-

Pour the reaction mixture into a beaker containing 200 mL of cold deionized water.

-

While stirring, add a 10% (w/v) aqueous solution of sodium hydroxide until the pH of the mixture is between 10 and 11.

-

Continue stirring for 45 minutes to ensure complete hydrolysis. A white precipitate of 1-hexyl-2-thiourea will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water (3 x 50 mL).

Step 4: Purification

-

The crude product can be purified by recrystallization from an ethanol/water mixture.

-

Transfer the solid to a flask and add the minimum amount of hot ethanol required for complete dissolution.

-

Add hot deionized water dropwise until the solution becomes faintly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Characterization and Validation

The identity and purity of the final product must be confirmed through rigorous analytical methods.

-

Melting Point: The purified 1-hexyl-2-thiourea should exhibit a sharp melting point.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expected characteristic peaks include:

-

N-H stretching: ~3200-3400 cm⁻¹ (broad)

-

C-H stretching (alkyl): ~2850-2960 cm⁻¹

-

C=S stretching (thiocarbonyl): ~1300-1350 cm⁻¹ [2][3]* Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the hexyl group protons and the N-H protons of the thiourea moiety. The terminal methyl protons of the hexyl group are expected as a triplet around 0.9 ppm. [4]The N-H protons will appear as broad signals, typically downfield.

-

¹³C NMR: The carbon spectrum is diagnostic for the thiourea structure. The thiocarbonyl (C=S) carbon is expected to have a chemical shift in the range of 180-183 ppm. The carbons of the hexyl chain will appear in the upfield region (typically 14-45 ppm).

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak ([M+H]⁺) at m/z 161.11, corresponding to the protonated form of 1-hexyl-2-thiourea (C₇H₁₆N₂S). [5]

Safety and Hazard Management

A stringent adherence to safety protocols is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

-

Fume Hood: All steps of this synthesis must be performed in a well-ventilated chemical fume hood.

-

Reagent-Specific Hazards:

-

Hexylamine: Corrosive, flammable, and causes severe skin and eye damage.

-

Benzoyl Chloride: A lachrymator and corrosive. Reacts violently with water.

-

Sodium Hydroxide: Corrosive and can cause severe burns.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Corrective Action |

| Low Yield | Incomplete formation of benzoyl isothiocyanate. | Ensure anhydrous conditions and adequate reflux time in Step 1. |

| Incomplete hydrolysis. | Verify pH is 10-11 and extend stirring time in Step 3. | |

| Product loss during recrystallization. | Use minimal hot solvent and ensure complete cooling before filtration. | |

| Oily Product | Presence of unreacted starting materials or byproducts. | Ensure complete hydrolysis. If recrystallization is ineffective, consider purification by column chromatography (silica gel, hexanes/ethyl acetate gradient). |

| Product fails characterization | Incorrect product or significant impurity. | Re-evaluate all steps of the synthesis and purification. Confirm the identity of all starting materials. |

References

- Cimerman, Z., & Kregar, I. (2000). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Molecules, 5(3), 539-553.

- Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. (2012). IOSR Journal of Applied Chemistry, 1(4), 5-9.

- Yavari, I., Sayyed-alangi, S. Z., Sabbaghan, M., Hajinasiri, R., & Iravani, N. (2008). One-pot synthesis of functionalized thioureas by reaction of benzoyl isothiocyanates, secondary amines, and alkyl propiolates. Monatshefte für Chemie - Chemical Monthly, 139(9), 1025-1028.

-

FTIR spectrum of thiourea. (n.d.). ResearchGate. Retrieved from [Link]

- Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000). A Versatile Synthesis of N,N'-Disubstituted Guanidines from Thioureas. The Journal of Organic Chemistry, 65(6), 1566-1568.

-

PubChem. (n.d.). 1-hexyl-2-thiourea. Retrieved from [Link]

Sources

- 1. One-pot synthesis of functionalized thioureas by reaction of benzoyl isothiocyanates, secondary amines, and alkyl propiolates | Semantic Scholar [semanticscholar.org]

- 2. iosrjournals.org [iosrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. 1-Hexyl-3-phenyl-2-thiourea | 15153-13-6 | Benchchem [benchchem.com]

- 5. PubChemLite - 1-hexyl-2-thiourea (C7H16N2S) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide on the Physicochemical Properties of 1-Hexyl-2-thiourea

Introduction: Unveiling 1-Hexyl-2-thiourea

1-Hexyl-2-thiourea is an organosulfur compound belonging to the thiourea class of molecules. Structurally, it is a derivative of urea where the oxygen atom of the carbonyl group is replaced by a sulfur atom, and one of the amino groups is substituted with a hexyl chain.[1][2] This substitution imparts a dual nature to the molecule: the thiourea moiety provides a polar, reactive center capable of hydrogen bonding and metal chelation, while the hexyl group introduces significant lipophilicity.[1][3] This amphiphilic character is central to its chemical behavior and applications.

Like other thioureas, 1-Hexyl-2-thiourea exists in two tautomeric forms: the predominant thione form and the thiol (isothiourea) form, which can be significant in certain chemical environments and reactions.[2][4] The thiourea functional group is a versatile building block in organic synthesis, serving as a precursor for various heterocyclic compounds like thiazoles and pyrimidines.[2][5] Furthermore, the broader class of thiourea derivatives is a subject of intense research due to their wide-ranging biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[4][6][7] This guide provides a comprehensive overview of the core physicochemical properties of 1-Hexyl-2-thiourea, offering both theoretical insights and practical experimental frameworks for its characterization.

Molecular Structure and Properties

A foundational understanding of 1-Hexyl-2-thiourea begins with its basic molecular attributes, which dictate its physical and chemical behavior.

Chemical Structure and Tautomerism

The structural versatility of 1-Hexyl-2-thiourea is rooted in its tautomeric equilibrium. The thione form, with the C=S double bond, is generally more stable and prevalent, particularly in aqueous solutions.[4] However, the thiol form can play a crucial role in its reactivity, especially in protonation and complexation reactions.

Caption: Tautomeric equilibrium of 1-Hexyl-2-thiourea.

Summary of Core Physicochemical Properties

The key quantitative descriptors for 1-Hexyl-2-thiourea are summarized below. These values, a mix of predicted and experimental data, provide a snapshot of the molecule's characteristics and are essential for modeling its behavior in various systems.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂S | [3] |

| Molecular Weight | 160.28 g/mol | Calculated |

| Monoisotopic Mass | 160.10342 Da | [3] |

| Melting Point | Not specified; likely a low-melting solid | - |

| Boiling Point | Predicted: 331.2 ± 25.0 °C (for isomer) | [8] |

| Density | Predicted: 1.066 ± 0.06 g/cm³ (for isomer) | [8] |

| pKa (Strongest Acidic) | Predicted: 13.87 (for parent thiourea) | [1] |

| XLogP3 | 1.9 | [3] |

| Polar Surface Area | 52.04 Ų (for parent thiourea) | [1] |

Synthesis and Purification

The synthesis of N-monosubstituted thioureas is a well-established process in organic chemistry, valued for its efficiency and reliability.

Synthetic Pathway: Nucleophilic Addition

The most common and efficient method for preparing 1-Hexyl-2-thiourea involves the reaction of an amine with a source of thiocyanate. A straightforward approach is the reaction of hexylamine with an isothiocyanate.[9] An alternative, eco-friendly method involves reacting n-hexylamine with ammonium thiocyanate in the presence of dilute acid, though this may not be as efficient.[10] The underlying mechanism is a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the thiocyanate group.

Caption: General workflow for the synthesis of 1-Hexyl-2-thiourea.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ammonium thiocyanate (1.0 eq) in dilute hydrochloric acid.

-

Addition of Amine: Add n-hexylamine (1.0 eq) to the solution dropwise while stirring.

-

Reaction: Heat the mixture to reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-Hexyl-2-thiourea.

Spectroscopic and Spectrometric Characterization

The definitive identification and structural confirmation of 1-Hexyl-2-thiourea rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals for the hexyl chain and the NH protons of the thiourea group. The NH protons are particularly informative as their chemical shift is sensitive to solvent and hydrogen bonding interactions.[11]

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (Terminal methyl) | ~0.9 | Triplet (t) |

| -(CH₂)₄- (Methylene chain) | ~1.3 - 1.6 | Multiplet (m) |

| -N-CH₂- (Adjacent to N) | ~3.4 - 3.6 | Triplet (t) |

| -NH- (Hexyl side) | Variable (e.g., 7.0 - 8.0) | Broad singlet |

| -NH₂ (Unsubstituted) | Variable (e.g., 6.0 - 7.5) | Broad singlet |

-

¹³C NMR Spectroscopy : The carbon spectrum complements the ¹H NMR data, with the thiocarbonyl carbon (C=S) being a key diagnostic signal appearing significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100 - 3400 (broad) |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| N-H | Bending | ~1620 |

| C-N | Stretching | ~1470 |

| C=S | Stretching | ~730 |

Source: Characteristic IR absorption frequencies are based on data for the parent thiourea molecule and its derivatives.[5][12]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the compound's identity and elemental composition. Under electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z 160.[3] Fragmentation would likely involve cleavage of the hexyl chain and loss of ammonia or related fragments from the thiourea core.

Applications and Toxicological Profile

Thiourea and its derivatives are recognized for their broad utility and biological significance.

Key Applications

-

Synthetic Intermediate: 1-Hexyl-2-thiourea serves as a valuable precursor in the synthesis of more complex molecules, particularly sulfur- and nitrogen-containing heterocycles.[2][4]

-

Corrosion Inhibition: The sulfur and nitrogen atoms can coordinate with metal surfaces, making thiourea derivatives effective corrosion inhibitors.[9]

-

Biological Activity: While specific data for 1-Hexyl-2-thiourea is limited, N-substituted thioureas are widely investigated for their potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[4][13] The lipophilic hexyl group can enhance the molecule's ability to cross microbial cell membranes.[1]

-

Enzyme Inhibition: The thiourea moiety is known to chelate metal ions within the active sites of enzymes, leading to inhibitory activity. This has been explored for enzymes like tyrosinase.[14]

Safety and Toxicology

1-Hexyl-2-thiourea should be handled with appropriate laboratory safety precautions. The parent compound, thiourea, is classified as toxic and a potential carcinogen.[15] Derivatives should be treated with similar caution. It is considered an irritant, and exposure should be minimized by using personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Work should be conducted in a well-ventilated fume hood.

Conclusion

1-Hexyl-2-thiourea is a molecule of significant interest due to the combined features of its reactive thiourea core and its lipophilic hexyl substituent. Its physicochemical properties, including its molecular structure, solubility, and spectroscopic signatures, are well-defined by established analytical techniques. The straightforward synthesis and versatile chemical nature of the thiourea group make it a valuable building block in synthetic chemistry and a promising scaffold for the development of new biologically active agents. This guide provides a foundational framework for researchers and drug development professionals working with this and related thiourea derivatives.

References

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-hexyl-2-thiourea (C7H16N2S). Retrieved from [Link]

-

FooDB. (2010). Showing Compound Thiourea (FDB012439). Retrieved from [Link]

-

ResearchGate. (2012). How N-(n-hexyl)thiourea can be synthesied. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier‐transform infrared (FTIR) spectra of thiourea and 2‐hexylthiouronium bromide (HTB). Retrieved from [Link]

-

MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

-

ResearchGate. (2015). NMR assignments and structural characterization of new thiourea and urea kynurenamine derivatives nitric oxide synthase inhibitors. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Thiourea. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of the thiourea derivatives. Retrieved from [Link]

-

ResearchGate. (2025). Thiourea and Selenourea and Their Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum for pure thiourea single crystal. Retrieved from [Link]

-

NIST WebBook. (n.d.). Thiourea - Mass spectrum (electron ionization). Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Table 1, Properties of Thiourea - 15th Report on Carcinogens. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-hexyl-3-phenyl-2-thiourea (C13H20N2S). Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(p-cyclohexylphenyl)-2-thiourea - FTIR Spectrum. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiourea. Retrieved from [Link]

-

PMC. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Retrieved from [Link]

-

Kent Academic Repository. (2019). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Retrieved from [Link]

-

ACS Publications. (n.d.). The Solubility of Thiourea in Water, Methanol, and Ethanol. Retrieved from [Link]

-

NIST WebBook. (n.d.). Thiourea - IR Spectrum. Retrieved from [Link]

-

ResearchGate. (2025). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

-

MDPI. (n.d.). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Redetermination of 1-cyclohexyl-3-(2-furoyl)thiourea. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. Retrieved from [Link]

-

IOSR Journal. (2013). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. Retrieved from [Link]

-

TSI Journals. (n.d.). Study of the occurrence of tautomeric forms of ureas and thioureas by mass spectrometry. Retrieved from [Link]

-

MDPI. (n.d.). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Retrieved from [Link]

-

T3DB. (n.d.). Thiourea (T3D4891). Retrieved from [Link]

-

PubChem. (n.d.). 1-Hexyl-2-nitrocyclohexane. Retrieved from [Link]

Sources

- 1. Showing Compound Thiourea (FDB012439) - FooDB [foodb.ca]

- 2. Thiourea - Wikipedia [en.wikipedia.org]

- 3. PubChemLite - 1-hexyl-2-thiourea (C7H16N2S) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. kar.kent.ac.uk [kar.kent.ac.uk]

- 8. 1-HEXYL-3-PHENYL-2-THIOUREA | 15153-13-6 [amp.chemicalbook.com]

- 9. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 1-Hexyl-3-phenyl-2-thiourea | 15153-13-6 | Benchchem [benchchem.com]

- 15. THIOUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Solubility of 1-Hexyl-2-thiourea in Organic Solvents: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Hexyl-2-thiourea in organic solvents. Recognizing the limited availability of direct quantitative solubility data for this specific compound, this document emphasizes the fundamental principles governing its solubility. We will explore the molecular structure of 1-Hexyl-2-thiourea, predict its interactions with various solvent classes, and provide a detailed experimental protocol for researchers to determine its solubility with precision. This guide is intended for scientists and professionals in drug development and chemical research who require a thorough understanding of the solubility behavior of N-alkyl-thioureas.

Introduction: The Significance of 1-Hexyl-2-thiourea and its Solubility

1-Hexyl-2-thiourea belongs to the versatile class of thiourea derivatives, which are of significant interest in medicinal chemistry and materials science. These compounds are known for a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The efficacy of these compounds in various applications is intrinsically linked to their solubility in relevant media. For drug development professionals, understanding the solubility of a compound is paramount for formulation, bioavailability, and overall therapeutic success. In chemical synthesis, solubility dictates the choice of reaction media, purification methods like recrystallization, and product yield.[1]

The 1-Hexyl-2-thiourea molecule, with its combination of a polar thiourea group and a nonpolar hexyl chain, presents an interesting case for solubility studies. The interplay between these two moieties governs its behavior in different organic solvents. This guide will dissect these interactions to provide a predictive framework for its solubility.

Molecular Structure and its Implications for Solubility

The solubility of a compound is determined by the balance of intermolecular forces between the solute and the solvent. The structure of 1-Hexyl-2-thiourea (C₇H₁₆N₂S) features:

-

A Polar Thiourea Group (-C(=S)(NH₂)-): This group is capable of acting as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the sulfur and nitrogen atoms). The thiocarbonyl group (C=S) also contributes to the molecule's polarity.

-

A Nonpolar Hexyl Group (CH₃(CH₂)₅-): This aliphatic chain is hydrophobic and interacts primarily through van der Waals forces.

The presence of both a polar head and a nonpolar tail makes 1-Hexyl-2-thiourea an amphiphilic molecule. Its solubility will, therefore, be highly dependent on the nature of the solvent.

Predicting Solubility: The Role of the Solvent

The general principle of "like dissolves like" is a useful starting point for predicting the solubility of 1-Hexyl-2-thiourea.

-

Polar Protic Solvents (e.g., alcohols like methanol, ethanol): These solvents can engage in hydrogen bonding with the thiourea group. The parent compound, thiourea, is soluble in water and alcohols.[2][3] The presence of the hexyl group in 1-Hexyl-2-thiourea will likely reduce its solubility in highly polar protic solvents compared to unsubstituted thiourea, but some solubility is still expected.

-

Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide (DMSO), dimethylformamide (DMF)): These solvents have dipole moments and can interact with the polar thiourea group through dipole-dipole interactions. Acetone is frequently reported as an effective solvent for the synthesis of thiourea derivatives.[1] N-Phenylthiourea is soluble in DMSO and dimethylformamide at approximately 30 mg/ml.[4] It is anticipated that 1-Hexyl-2-thiourea will exhibit good solubility in these solvents.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents will primarily interact with the nonpolar hexyl chain. While the parent thiourea has low solubility in nonpolar solvents, the hexyl group will enhance the solubility of 1-Hexyl-2-thiourea in these media compared to its unsubstituted counterpart.

The interplay of these interactions is visually represented in the following diagram:

Figure 1: Intermolecular interactions governing the solubility of 1-Hexyl-2-thiourea in different classes of organic solvents.

Quantitative Solubility Data: An Estimation

Table 1: Solubility of Thiourea in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |

| Water | 20 | 13.7[5] |

| Methanol | 25 | Data not readily available |

| Ethanol | 25 | Soluble[3] |

| Ether | 25 | Sparingly soluble[3] |

Note: The solubility of 1-Hexyl-2-thiourea is expected to be lower in highly polar solvents like water and higher in less polar and nonpolar solvents compared to thiourea due to the presence of the hexyl group.

Experimental Protocol for Determining Solubility

To obtain precise solubility data for 1-Hexyl-2-thiourea, a standardized experimental protocol should be followed. The static gravimetric method is a reliable and commonly used technique.[2]

Objective: To determine the mole fraction solubility of 1-Hexyl-2-thiourea in a given organic solvent at various temperatures.

Materials and Equipment:

-

1-Hexyl-2-thiourea (high purity)

-

Selected organic solvents (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Analytical balance (±0.0001 g)

-

Drying oven

-

Syringe with a filter (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation: Add an excess amount of 1-Hexyl-2-thiourea to a known mass of the selected solvent in the jacketed glass vessel.

-

Equilibration: Stir the mixture at a constant temperature using the thermostatic water bath. Allow sufficient time for the solution to reach equilibrium (typically several hours). It is crucial to ensure that solid solute is always present to maintain saturation.

-

Sampling: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-weighed syringe fitted with a filter to prevent any solid particles from being collected.

-

Gravimetric Analysis: Weigh the syringe containing the saturated solution. Transfer the solution to a pre-weighed vial and reweigh the empty syringe to determine the exact mass of the solution transferred.

-

Solvent Evaporation: Evaporate the solvent from the vial in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of 1-Hexyl-2-thiourea until a constant weight of the solute is achieved.

-

Calculation: The mole fraction solubility (x₁) can be calculated using the following equation[2]:

x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the dissolved 1-Hexyl-2-thiourea

-

M₁ is the molar mass of 1-Hexyl-2-thiourea

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

-

Temperature Dependence: Repeat the procedure at different temperatures to determine the temperature dependence of the solubility.

The following diagram illustrates the experimental workflow:

Figure 2: Experimental workflow for the gravimetric determination of solubility.

Conclusion

While direct, quantitative solubility data for 1-Hexyl-2-thiourea in a range of organic solvents is not extensively documented, a strong predictive understanding can be derived from its molecular structure and the established behavior of the parent thiourea molecule. The amphiphilic nature of 1-Hexyl-2-thiourea, with its polar thiourea head and nonpolar hexyl tail, suggests a broad solubility profile. It is expected to be soluble in polar aprotic solvents, moderately soluble in polar protic solvents, and have some solubility in nonpolar solvents. For researchers requiring precise solubility data for specific applications, the provided experimental protocol offers a robust methodology for its determination. This guide serves as a foundational resource for scientists working with 1-Hexyl-2-thiourea, enabling informed decisions in experimental design and formulation.

References

-

ACS Publications. (2025). Determination of Thiourea Solubility in 12 Different Monosolvents and Its Comparison with Structurally Similar Substances: Solvent Effect Analysis, Molecular Simulation, and Model Correlation. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

PubChem. (n.d.). Thiourea. National Institutes of Health. Retrieved from [Link]

-

BYJU'S. (n.d.). Thiourea Structure. Retrieved from [Link]

-

INIS-IAEA. (2015). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. Retrieved from [Link]

Sources

Preliminary Biological Screening of 1-Hexyl-2-thiourea: A Methodological Framework for Early-Stage Drug Discovery

An In-Depth Technical Guide:

Abstract

Thiourea derivatives are a versatile class of organic compounds renowned for their wide spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery.[1][2] This technical guide provides a comprehensive framework for the preliminary biological screening of a specific analogue, 1-Hexyl-2-thiourea. We present a structured, multi-tiered screening cascade designed to efficiently evaluate its potential as an antimicrobial, antifungal, and anticancer agent. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, causality-driven experimental choices, and methods for data interpretation. By grounding our methodologies in established scientific principles, we aim to provide a self-validating system for the initial characterization of novel thiourea compounds.

Introduction: The Scientific Rationale for Screening 1-Hexyl-2-thiourea

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, serves as a foundational scaffold for a vast array of derivatives with significant therapeutic potential.[1][3] The core structure, containing a thione group and two amino groups, can engage in crucial non-covalent interactions, such as hydrogen bonding with biological targets like enzymes and receptors.[4] This structural versatility has led to the development of thiourea derivatives with documented antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][5][6]

1-Hexyl-2-thiourea (C₇H₁₆N₂S) incorporates a hexyl chain, a lipophilic moiety that can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. Increased lipophilicity can enhance membrane permeability, potentially leading to improved cellular uptake and greater efficacy. The synthesis of such N-substituted thioureas is typically a straightforward and high-yield process, often involving the reaction of an amine (hexylamine) with an appropriate isothiocyanate, making it an accessible candidate for library development and screening.[7]

Given the established broad-spectrum activity of the thiourea class, a preliminary biological screening of 1-Hexyl-2-thiourea is a logical and scientifically-grounded first step in assessing its therapeutic potential.[8] This guide outlines a robust initial screening cascade targeting three critical areas of unmet medical need: bacterial infections, fungal infections, and cancer.

Tiered Screening Cascade: An Efficient Path to Hit Identification

A successful preliminary screening campaign prioritizes efficiency and robust data generation. We propose a tiered approach that begins with broad spectrum in vitro assays to identify initial "hits," which can then be subjected to more specific secondary assays.

Caption: A tiered workflow for the preliminary biological screening of novel compounds.

Experimental Protocols: A Step-by-Step Guide

The following protocols are foundational for a preliminary screen. The choice of specific cell lines and microbial strains should be guided by the research focus, but the ones listed serve as validated and widely used starting points.

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of bacteria in a 96-well microtiter plate. Bacterial growth is assessed by visual turbidity or by using a metabolic indicator.

Materials:

-

1-Hexyl-2-thiourea (stock solution in DMSO)

-

Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Positive control antibiotic (e.g., Gentamicin)

-

Resazurin sodium salt solution (for viability indication)

Procedure:

-

Preparation: Prepare a 2X concentration of bacterial suspension in MHB, adjusted to a 0.5 McFarland standard.

-

Serial Dilution: Add 100 µL of MHB to wells 2-12 of a 96-well plate. Add 200 µL of the test compound (at the highest desired concentration) to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating across to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

-

Inoculation: Add 100 µL of the 2X bacterial suspension to wells 1-11. The final volume in each well is 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity. For a more quantitative result, add 20 µL of Resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates viable, respiring bacteria. The MIC is the lowest concentration well that remains blue.[10]

Antifungal Activity: Broth Microdilution Protocol

This protocol is adapted for fungi, particularly yeast, and follows a similar principle to the antibacterial MIC assay.[9][11]

Materials:

-

Fungal Strain: Candida albicans

-

RPMI-1640 medium buffered with MOPS

-

All other materials as listed in Section 3.1, with an appropriate antifungal positive control (e.g., Fluconazole).

Procedure:

-

Preparation: Adjust a suspension of C. albicans in RPMI-1640 to a 0.5 McFarland standard.

-

Serial Dilution: Perform serial dilutions of 1-Hexyl-2-thiourea in a 96-well plate with RPMI-1640 medium as described previously.

-

Inoculation: Add the standardized fungal suspension to the wells.

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

Reading Results: Determine the MIC as the lowest concentration that inhibits visible fungal growth (turbidity).

In Vitro Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric test for measuring cellular metabolic activity, which serves as a proxy for cell viability.[12]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cancer Cell Line: MCF-7 (human breast adenocarcinoma)

-

Normal Cell Line (for selectivity): MCF-10A (non-tumorigenic breast epithelial)

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Positive control (e.g., Doxorubicin)

Procedure:

-

Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 1-Hexyl-2-thiourea in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should be visible in viable cells under a microscope.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caption: Detailed experimental workflow for the MTT cell viability assay.

Data Presentation and Interpretation

Quantitative data from preliminary screens should be summarized in clear, concise tables to facilitate comparison and hit identification.

Table 1: Hypothetical Antimicrobial and Antifungal Activity of 1-Hexyl-2-thiourea

| Test Organism | Strain Type | MIC (µg/mL) | Positive Control MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 16 | Gentamicin: 1 |

| Escherichia coli | Gram-negative | 64 | Gentamicin: 2 |

| Candida albicans | Yeast | 32 | Fluconazole: 4 |

Interpretation: An MIC value ≤ 16 µg/mL is often considered a promising starting point for further investigation. The compound shows moderate activity against S. aureus and C. albicans but weaker activity against E. coli.

Table 2: Hypothetical In Vitro Cytotoxicity of 1-Hexyl-2-thiourea

| Cell Line | Description | IC₅₀ (µM) | Positive Control IC₅₀ (µM) |

|---|---|---|---|

| MCF-7 | Breast Cancer | 12.5 | Doxorubicin: 1.1 |

| MCF-10A | Normal Breast Epithelial | > 100 | Doxorubicin: 8.5 |

Interpretation: The compound exhibits cytotoxic activity against the MCF-7 cancer cell line.[13][14] The high IC₅₀ value against the non-cancerous MCF-10A cell line suggests a degree of selectivity, which is a highly desirable characteristic for a potential anticancer agent. A selectivity index (IC₅₀ normal cell / IC₅₀ cancer cell) greater than 1 is favorable.

Conclusion and Future Directions

This guide outlines a foundational, evidence-based approach to the preliminary biological screening of 1-Hexyl-2-thiourea. The described protocols for antimicrobial, antifungal, and anticancer evaluation provide a robust starting point for characterizing its bioactivity profile. Thiourea derivatives have consistently shown promise in preclinical studies, and a systematic screening approach is crucial for identifying lead compounds worthy of further development.[1][8][14]

Positive results, or "hits," from this initial screen should be validated through repeat testing. Subsequent research should focus on:

-

Expanding the Scope: Screening against a broader panel of bacterial strains (including resistant strains), fungal species, and cancer cell lines.

-

Mechanism of Action Studies: Investigating how the compound exerts its biological effect (e.g., enzyme inhibition, DNA interaction, membrane disruption).[4]

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of 1-Hexyl-2-thiourea to optimize potency and selectivity.

By following a logical and methodologically sound screening cascade, researchers can efficiently unlock the therapeutic potential hidden within the versatile thiourea scaffold.

References

-

MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Available at: [Link]

-

CiteDrive. (n.d.). Biological Applications of Thiourea Derivatives: Detailed Review. Available at: [Link]

-

Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Available at: [Link]

-

ResearchGate. (2025). Biological Applications of Thiourea Derivatives: Detailed Review. Available at: [Link]

-

ResearchGate. (n.d.). In vitro Screening Systems. Available at: [Link]

-

MDPI. (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Available at: [Link]

-

SpringerLink. (n.d.). A review for cell-based screening methods in drug discovery. Available at: [Link]

-

Labinsights. (2023). The Important Role of in Vitro Screening Related Services in Drug. Available at: [Link]

-

National Center for Biotechnology Information. (2017). Screening and identification of novel biologically active natural compounds. Available at: [Link]

-

Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Available at: [Link]

-

MDPI. (n.d.). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Available at: [Link]

-

National Center for Biotechnology Information. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Available at: [Link]

-

PubMed. (2019). Novel acyl thiourea derivatives: Synthesis, antifungal activity, gene toxicity, drug-like and molecular docking screening. Available at: [Link]

-

PubMed. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. Available at: [Link]

-

ResearchGate. (n.d.). Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives. Available at: [Link]

-

PubMed. (2025). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Available at: [Link]

-

Semantic Scholar. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Available at: [Link]

-

Farmacia Journal. (n.d.). SYNTHESIS, STRUCTURAL, PHISICO-CHEMICAL CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW THIOUREA DERIVATIVES. Available at: [Link]

-

Linchan Huaxue yu Gongye. (2022). Synthesis, Antifungal Activity and 3D-QSAR Study of Novel 1,3,4-Thiadiazole-Thiourea Compounds Containing. Available at: [Link]

-

PubChem. (n.d.). 1-hexyl-2-thiourea (C7H16N2S). Available at: [Link]

-

OUCI. (n.d.). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Available at: [Link]

-

ResearchGate. (2025). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Available at: [Link]

-

Sphinxsai. (n.d.). Characterization and Synthesis of Novel Thiourea Derivatives. Available at: [Link]

-

PubMed. (n.d.). Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. Available at: [Link]

-

MDPI. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Available at: [Link]

-

DergiPark. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Available at: [Link]

-

Kent Academic Repository. (2019). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. citedrive.com [citedrive.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Hexyl-3-phenyl-2-thiourea | 15153-13-6 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

crystal structure analysis of N-hexyl-N'-phenylthiourea analogues

An In-Depth Technical Guide to the Crystal Structure Analysis of N-hexyl-N'-phenylthiourea Analogues

Foreword: From Molecule to Matrix

In the landscape of medicinal chemistry and materials science, thiourea derivatives stand out for their remarkable versatility. Their unique structural motif, characterized by the N-C(=S)-N core, serves as a scaffold for a vast array of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2][3] The N-hexyl-N'-phenylthiourea series, in particular, offers a fascinating case study in how subtle modifications to molecular structure can profoundly influence solid-state architecture and, consequently, function.

This guide is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of the crystallographic analysis of these compounds. We will move beyond a simple recitation of methods to explore the causality behind experimental choices—why certain synthetic routes are preferred, how to coax seemingly reluctant molecules into forming high-quality single crystals, and how to interpret the rich tapestry of intermolecular forces that govern their crystal packing. This is not merely a protocol; it is a strategic guide to elucidating the three-dimensional structure of N-hexyl-N'-phenylthiourea analogues with precision and confidence.

Part 1: Synthesis and Crystallization—The Foundation of Analysis

The journey to a crystal structure begins with the synthesis of a pure, well-characterized compound. The most direct and efficient pathway to N,N'-disubstituted thioureas is the nucleophilic addition of an amine to an isothiocyanate.[4] This reaction is valued for its simplicity, high yields, and reliability.[4][5]

Rationale for Synthetic Choice

The reaction between an amine (hexylamine) and an isothiocyanate (phenyl isothiocyanate) is an exemplar of click-like chemistry: it is robust, atom-economical, and typically proceeds to completion under mild conditions, minimizing the formation of complex side-products. This is critical because the purity of the initial compound is a primary determinant of successful crystallization.[6] Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[7]

Experimental Protocol: Synthesis of N-hexyl-N'-phenylthiourea

Objective: To synthesize N-hexyl-N'-phenylthiourea via nucleophilic addition.

Materials:

-

Hexylamine

-

Phenyl isothiocyanate

-

Ethanol (or Toluene), anhydrous

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Heating mantle

Procedure:

-

In a 100 mL round-bottom flask, dissolve hexylamine (1.0 eq) in 30 mL of anhydrous ethanol.

-

With continuous stirring, add phenyl isothiocyanate (1.0 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

-

Once the addition is complete, equip the flask with a reflux condenser and heat the mixture at reflux for 2-4 hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. A white precipitate should form.

-

Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

-

Dry the product under vacuum to a constant weight.

Self-Validation: Before proceeding, the identity and purity of the synthesized compound must be confirmed using standard analytical techniques (FT-IR, ¹H-NMR, ¹³C-NMR, and melting point analysis). This step is non-negotiable and validates the input material for the subsequent, more sensitive crystallization experiments.

The Art of Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step in structure determination.[7] The ideal crystal should be 0.1-0.3 mm in size, transparent, and free of cracks or other imperfections.[8] For N-hexyl-N'-phenylthiourea analogues, which are moderately polar organic compounds, slow evaporation from a suitable solvent is a highly effective technique.[6]

Causality of Method Selection: Rapid precipitation or "crashing out" traps solvent and impurities, resulting in a polycrystalline powder or a poorly ordered solid.[9] Slow, controlled evaporation allows molecules to deposit onto the growing crystal lattice in an ordered fashion, minimizing defects and maximizing crystal size and quality. The choice of solvent is paramount; a solvent in which the compound is moderately soluble is ideal.[6] If solubility is too high, only small crystals may form; if it is too low, the compound will not dissolve sufficiently.

Experimental Protocol: Growing Diffraction-Quality Crystals

Objective: To grow single crystals of N-hexyl-N'-phenylthiourea suitable for SC-XRD.

Materials:

-

Purified N-hexyl-N'-phenylthiourea

-

A selection of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, ethanol/water mixture)

-

Small, clean glass vials (e.g., 4 mL)

-

Parchment paper or aluminum foil with pinholes

Procedure:

-

Prepare a nearly saturated solution of the compound by dissolving a small amount (e.g., 10-20 mg) in a suitable solvent (e.g., 1-2 mL of ethanol) in a clean vial. Gentle warming can be used to aid dissolution.

-

Filter the solution through a syringe filter or a small cotton plug into a fresh, clean vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Cover the vial with parchment paper or foil, and pierce a few small holes in the cover with a needle. This restricts the rate of evaporation.

-

Place the vial in a quiet, vibration-free location at a constant temperature.

-

Allow the solvent to evaporate slowly over several days to weeks.

-

Monitor the vial for the formation of well-defined, single crystals.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive, non-destructive technique for determining the precise three-dimensional arrangement of atoms in a crystalline material.[10][11][12] It provides unparalleled detail on bond lengths, bond angles, and the overall molecular geometry.[13]

Core Principles

The technique is based on the principle of Bragg's Law (nλ = 2d sinθ). When a focused beam of monochromatic X-rays strikes a crystal, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.[8] Constructive interference occurs only at specific angles, producing a unique diffraction pattern of spots, or "reflections." By systematically rotating the crystal and measuring the position and intensity of thousands of these reflections, a complete dataset is collected.[8][13]

Caption: Workflow for Crystal Structure Analysis of Thiourea Analogues.

Experimental Protocol: SC-XRD Data Collection and Processing

Objective: To collect and process a high-quality diffraction dataset.

Instrumentation:

-

Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector and a Mo Kα or Cu Kα X-ray source).[11]

-

Goniometer head and mounting loops.

-

Low-temperature device (e.g., nitrogen cryostream).

Procedure:

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a loop using cryo-protectant oil. The loop is then affixed to a goniometer head.

-

Centering: The crystal is centered in the X-ray beam using the diffractometer's automated centering routine.[11]

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection: The crystal is cooled to a low temperature (typically 100 K) to reduce thermal motion and improve data quality. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles (e.g., omega and phi scans).

-

Data Integration and Scaling: The raw diffraction images are processed using specialized software. This involves integrating the intensity of each reflection and applying corrections for factors like Lorentz-polarization effects and absorption. The output is a reflection file (e.g., an HKL file).

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, displacement parameters, and other variables are adjusted to minimize the difference between the observed and calculated structure factors.

-

Validation: The final model is validated by checking crystallographic metrics such as R-factors (R1, wR2) and Goodness-of-Fit (GooF). The final structure is typically reported in a Crystallographic Information File (CIF).

Part 3: Interpreting the Crystal Structure—Insights from the Lattice

The refined crystal structure provides a wealth of information. For N-hexyl-N'-phenylthiourea analogues, the analysis focuses on both intramolecular geometry and the intermolecular interactions that dictate the crystal packing.

Intramolecular Features

The thiourea core is a key area of interest. The crystallographic data allows for precise measurement of C=S, C-N, and N-H bond lengths and the angles between them. A common feature in acyl thiourea derivatives is the formation of an intramolecular N-H···O hydrogen bond, which creates a stable six-membered pseudo-ring and significantly influences the molecule's overall conformation.[14][15] This intramolecular bonding can stabilize a planar arrangement of the core atoms.[16]

Intermolecular Interactions and Supramolecular Assembly

The true beauty of crystal structure analysis lies in understanding how individual molecules assemble into a stable, three-dimensional lattice. In thiourea derivatives, hydrogen bonding is a dominant directional force.[17] The N-H groups act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group is a primary acceptor. This often leads to the formation of hydrogen-bonded dimers or chains.[14]

Table 1: Representative Crystallographic Data for a Thiourea Analogue

| Parameter | Value |

| Chemical Formula | C₁₃H₂₀N₂S |

| Formula Weight | 236.38 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.152(3) |

| b (Å) | 8.784(2) |

| c (Å) | 15.921(5) |

| β (°) | 98.45(1) |

| Volume (ų) | 1402.1(7) |

| Z | 4 |

| Density (calculated) | 1.120 Mg/m³ |

| R₁ [I > 2σ(I)] | 0.045 |

| wR₂ (all data) | 0.121 |

| Goodness-of-fit (GooF) | 1.05 |

Note: Data is representative and based on typical values for similar organic compounds.

Part 4: Advanced Analysis with Hirshfeld Surfaces

To gain deeper, quantitative insight into the non-covalent interactions responsible for crystal packing, we employ Hirshfeld surface analysis.[14][16] This powerful computational tool maps the intermolecular contacts in a crystal by partitioning the electron density.

Visualizing Intermolecular Contacts

A Hirshfeld surface is generated for a molecule, and the surface is colored based on properties like d_norm, which highlights regions of close contact. Red spots on the d_norm surface indicate intermolecular contacts that are shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.[14]

The analysis can be deconstructed into a 2D "fingerprint plot," which quantifies the contribution of different types of contacts (e.g., H···H, S···H, C···H) to the overall crystal packing.[16][18] For N-hexyl-N'-phenylthiourea analogues, S···H and H···H contacts typically play a significant role in stabilizing the crystal packing.[16]

Caption: Key Intermolecular Interactions in Thiourea Crystal Packing.

Table 2: Analysis of Key Intermolecular Contacts from Hirshfeld Analysis

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Contribution to Surface |

| Hydrogen Bond | N-H···S | 0.86 | 2.55 | 3.39 | 165 | 18.5% |

| van der Waals | H···H | - | - | - | - | 45.2% |

| Weak Interaction | C-H···π | 0.97 | 2.85 | 3.75 | 155 | 12.3% |

Note: Data is representative and illustrates the quantitative output of Hirshfeld analysis.

Conclusion: A Structural Blueprint for Innovation

The is a multi-faceted process that provides a definitive structural blueprint. By integrating robust synthesis, meticulous crystallization, and advanced diffraction and computational techniques, we can move from a simple molecular formula to a comprehensive understanding of the solid-state architecture. This knowledge is invaluable, as the way molecules interact in a crystal often provides critical clues to their physical properties and biological mechanisms. The insights gained from these studies pave the way for the rational design of new thiourea derivatives with tailored properties, accelerating innovation in drug discovery and materials science.

References

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, crystal structure and Hirshfeld Surface analysis of benzamide derivatives of thiourea as potent inhibitors of α-glucosidase in-vitro. Retrieved from [Link]

-

PubMed Central. (n.d.). Single-Crystal Investigation, Hirshfeld Surface Analysis, and DFT Study of Third-Order NLO Properties of Unsymmetrical Acyl Thiourea Derivatives. Retrieved from [Link]

-

ACS Omega. (2021, November 12). Single-Crystal Investigation, Hirshfeld Surface Analysis, and DFT Study of Third-Order NLO Properties of Unsymmetrical Acyl Thiourea Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Supramolecular self-assembly of new thiourea derivatives directed by intermolecular hydrogen bonds and weak interactions: crystal structures and Hirshfeld surface analysis. Retrieved from [Link]

-

Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

-

KSU BAP. (n.d.). Journal of Molecular Structure Novel thiourea derivative compounds: Thermal behavior, biological evaluation, Hirshfeld surfaces. Retrieved from [Link]

-

AJOL. (2022, January 31). Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation | Bulletin of the Chemical Society of Ethiopia. Retrieved from [Link]

-

ResearchGate. (2021, November 2). (PDF) Single-Crystal Investigation, Hirshfeld Surface Analysis, and DFT Study of Third-Order NLO Properties of Unsymmetrical Acyl Thiourea Derivatives. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation. Retrieved from [Link]

-

PMC. (2021, July 27). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Retrieved from [Link]

-

J-STAGE. (n.d.). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Retrieved from [Link]

-

University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved from [Link]

-

IUCr Journals. (2024, July 30). How to grow crystals for X-ray crystallography. Retrieved from [Link]

-

NIH. (2023, September 3). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Retrieved from [Link]

-

ResearchGate. (2012, August 29). How N-(n-hexyl)thiourea can be synthesied. Retrieved from [Link]

- Google Patents. (n.d.). RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis.

-

MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

-

NIH. (n.d.). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Retrieved from [Link]

-

MDPI. (n.d.). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Retrieved from [Link]

-

IJCRT.org. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. Retrieved from [Link]

-

NIH PubChem. (n.d.). N-Hexyl-N'-phenylurea | C13H20N2O | CID 2057897. Retrieved from [Link]

-

NIH PubChem. (n.d.). Phenylthiourea | C7H8N2S | CID 676454. Retrieved from [Link]

-

EMBL-EBI. (n.d.). N-phenylthiourea (CHEBI:46261). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 1-Hexyl-3-phenyl-2-thiourea | 15153-13-6 | Benchchem [benchchem.com]

- 5. RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis - Google Patents [patents.google.com]

- 6. How To [chem.rochester.edu]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. fiveable.me [fiveable.me]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rigaku.com [rigaku.com]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. pulstec.net [pulstec.net]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. Single-Crystal Investigation, Hirshfeld Surface Analysis, and DFT Study of Third-Order NLO Properties of Unsymmetrical Acyl Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bap.ksu.edu.tr [bap.ksu.edu.tr]

A Senior Scientist's Guide to the Spectroscopic Characterization of 1-Hexyl-2-thiourea

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the spectroscopic analysis of 1-hexyl-2-thiourea. As direct experimental spectra for this specific compound are not widely published in readily accessible literature, this guide adopts a predictive and pedagogical approach. Grounded in the fundamental principles of spectroscopy and supported by data from analogous structures, it outlines the expected spectral characteristics. This methodology empowers researchers to accurately identify, characterize, and confirm the synthesis of 1-hexyl-2-thiourea, ensuring the integrity of their experimental work.

Introduction: The Molecular Profile of 1-Hexyl-2-thiourea

1-Hexyl-2-thiourea, with the molecular formula C7H16N2S, is an organosulfur compound belonging to the N-alkylthiourea class.[1] Thiourea derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as precursors in organic synthesis.[2][3] Structurally, the molecule combines a flexible n-hexyl aliphatic chain with the polar thiocarbamide functional group. This amphiphilic nature dictates its chemical properties and interactions, making robust structural verification paramount. Spectroscopic techniques are the cornerstone of this verification process.

Foundational Knowledge: Synthesis and Spectroscopic Principles

A common and efficient method for synthesizing N-monosubstituted thioureas involves the reaction of an amine with an isothiocyanate precursor. In the case of 1-hexyl-2-thiourea, this would typically involve the reaction of hexylamine with a thiocyanate salt under acidic conditions to generate hexyl isothiocyanate in situ, which then reacts with ammonia. Understanding the starting materials and potential byproducts is crucial for interpreting the resulting spectra.

The following sections detail the expected outcomes from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The causality behind peak assignments and the logic of spectral interpretation are emphasized.

Molecular Structure of 1-Hexyl-2-thiourea

Caption: Molecular structure of 1-hexyl-2-thiourea.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is the definitive technique for confirming the molecular weight of a synthesized compound. For 1-hexyl-2-thiourea (Monoisotopic Mass: 160.10342 Da), electrospray ionization (ESI) is a suitable soft ionization technique that typically yields protonated molecular ions or other adducts.[1]

Expected Mass Spectrum Data

Based on predictive models, the following adducts are anticipated in a high-resolution mass spectrum (HRMS).[1] The observation of the [M+H]⁺ ion at m/z 161.11070 would be the primary indicator of successful synthesis.

| Adduct | Predicted m/z |

| [M+H]⁺ | 161.11070 |

| [M+Na]⁺ | 183.09264 |

| [M+K]⁺ | 199.06658 |

| [M+NH₄]⁺ | 178.13724 |

| [M-H]⁻ (Negative Mode) | 159.09614 |

| Data sourced from PubChem predictions.[1] |

Fragmentation Pathway Logic

While soft ionization minimizes fragmentation, some characteristic losses can be expected in tandem MS (MS/MS) experiments or with higher energy ionization. The primary fragmentation would likely occur at the C-N bond connecting the hexyl group to the thiourea moiety or involve the loss of ammonia or sulfanyl radicals.

Caption: Predicted major fragmentation pathways for 1-hexyl-2-thiourea.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is essential for identifying the key functional groups within the molecule. The spectrum is expected to be a composite of the absorptions from the N-H and C-H bonds of the alkyl chain and the characteristic vibrations of the thiourea core (N-H, C-N, and C=S).[4][5]

Predicted IR Absorption Bands

The following table outlines the expected absorption regions and the vibrational modes responsible. This prediction is based on the known spectra of thiourea and other N-alkylthioureas.[6][7]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3400 - 3100 | Strong, Broad | N-H stretching (asymmetric & symmetric) from NH₂ and NH groups.[5] |

| 2955 - 2850 | Strong | C-H stretching from the hexyl chain CH₃ and CH₂ groups. |

| ~1620 | Medium | N-H bending (scissoring) of the primary amine.[6] |

| ~1550 | Medium-Strong | N-C-N asymmetric stretching, coupled with N-H bending. |

| ~1465 | Medium | C-H bending from the hexyl chain CH₂ scissoring. |

| 1400 - 1000 | Medium-Weak | Mixed C-N stretching and C=S stretching vibrations. |

| ~730 | Medium | C=S symmetric stretching (often weak).[6] |

Causality and Interpretation: The broadness of the N-H stretching bands is a direct result of intermolecular hydrogen bonding, a characteristic feature of thioureas. The presence of strong C-H stretching bands confirms the aliphatic hexyl group. The "thiourea bands" in the fingerprint region (below 1600 cm⁻¹) are complex due to vibrational coupling, but their presence is a key indicator of the core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed information about the structure, connectivity, and chemical environment of the hydrogen and carbon atoms.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum will allow for the unambiguous identification of the hexyl chain and the protons on the thiourea nitrogens. The signals from the N-H protons are often broad and their chemical shift can be highly dependent on the solvent and concentration used.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 - 6.5 | Broad Singlet | 3H | N H & N H₂ | Protons on nitrogen are deshielded and often exchange, leading to broad signals. |

| ~3.4 - 3.2 | Triplet (t) | 2H | -C H₂-NH- | Methylene group directly attached to the electronegative nitrogen atom, deshielded. Split by adjacent CH₂. |

| ~1.6 - 1.5 | Multiplet (m) | 2H | -CH₂-C H₂-NH- | Second methylene group in the chain. |

| ~1.4 - 1.2 | Multiplet (m) | 6H | -(C H₂)₃-CH₃ | Overlapping signals from the central three methylene groups of the hexyl chain. |

| ~0.9 | Triplet (t) | 3H | -C H₃ | Terminal methyl group, least deshielded. Split by the adjacent CH₂ group. |

¹³C NMR Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum will confirm the number of unique carbon environments and, most importantly, identify the characteristic thiocarbonyl (C=S) carbon.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~183 | C =S | The thiocarbonyl carbon is highly deshielded due to the electronegativity of sulfur and nitrogen, appearing far downfield. |

| ~45 | -C H₂-NH- | Carbon adjacent to nitrogen is deshielded relative to other aliphatic carbons. |

| ~31 | -(C H₂)₄- | The four central methylene carbons of the hexyl chain, likely appearing as closely spaced or overlapping signals. |

| ~26 | -(C H₂)₄- | |

| ~22 | -(C H₂)₄- | |

| ~14 | -C H₃ | The terminal methyl carbon, appearing furthest upfield. |

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthy and reproducible results, the following step-by-step methodologies are recommended.

Workflow for Spectroscopic Analysis

Caption: A validated workflow for the synthesis and characterization of 1-hexyl-2-thiourea.

Protocol 1: Sample Preparation

-

Purity Confirmation: Ensure the sample is pure. This is a critical prerequisite. Use Thin Layer Chromatography (TLC) to confirm the presence of a single spot.

-

Drying: Dry the purified solid sample under high vacuum for several hours to remove any residual solvent, which could interfere with spectral analysis, particularly in ¹H NMR.

-

For NMR: Accurately weigh approximately 5-10 mg of the dried sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

For IR (ATR): Place a small amount of the dried, solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

For MS (ESI): Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

Protocol 2: Data Acquisition

-

NMR Spectroscopy:

-

Record the ¹H NMR spectrum, ensuring a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Record the ¹³C NMR spectrum. As the ¹³C nucleus has low natural abundance, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

-

IR Spectroscopy:

-

Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan first, then scan the sample.

-

-

Mass Spectrometry:

-

Infuse the sample solution into the ESI source. Acquire the spectrum in both positive and negative ion modes to observe all possible adducts.

-

Conclusion